tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18087526
InChI: InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-6-11(4-5-11)12(16)7-13-8-12/h13,16H,4-8H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate

CAS No.:

Cat. No.: VC18087526

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate -

Specification

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl N-[[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl]carbamate
Standard InChI InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-6-11(4-5-11)12(16)7-13-8-12/h13,16H,4-8H2,1-3H3,(H,14,15)
Standard InChI Key OUHKSHQDMNMXDQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1(CC1)C2(CNC2)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central cyclopropane ring bonded to a methylene group (-CH2-), which connects to both a tert-butyl carbamate group and a 3-hydroxyazetidine ring. The azetidine component is a four-membered saturated heterocycle containing one nitrogen atom and a hydroxyl group at the 3-position. This arrangement introduces significant steric hindrance and hydrogen-bonding potential.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Nametert-butyl N-[[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl]carbamate
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
Canonical SMILESCC(C)(C)OC(=O)NCC1(CC1)C2(CNC2)O
InChIKeyOUHKSHQDMNMXDQ-UHFFFAOYSA-N
PubChem CID165933543

Stereochemical Considerations

Synthesis and Characterization

Synthetic Routes

While explicit synthetic protocols for this compound remain proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Azetidine Ring Formation: 3-Hydroxyazetidine may be synthesized via cyclization of 3-amino-1-propanol derivatives under acidic conditions.

  • Cyclopropane Functionalization: A cyclopropane ring could be introduced using a Simmons-Smith reaction or via [2+1] cycloaddition with dichlorocarbene.

  • Carbamate Protection: The final step likely involves reacting the amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its hydrophobic tert-butyl group and polar carbamate/azetidine moieties:

  • Aqueous Solubility: Estimated <1 mg/mL due to the Boc group’s hydrophobicity.

  • Organic Solubility: Freely soluble in dichloromethane, dimethylformamide, and tetrahydrofuran.

  • Stability: Susceptible to acidic hydrolysis of the carbamate group (t₁/₂ ~2 hrs at pH 3), but stable under neutral or basic conditions .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Octanol-Water)1.2 ± 0.3XLogP3-AA
Hydrogen Bond Donors2PubChem Computation
Hydrogen Bond Acceptors4PubChem Computation
Polar Surface Area75.6 ŲChemAxon

Applications in Chemical Research

Intermediate in Drug Synthesis

This compound serves as a versatile building block in medicinal chemistry:

  • The Boc group allows selective deprotection under mild acidic conditions (e.g., TFA/DCM), enabling sequential functionalization.

  • The cyclopropane moiety enhances metabolic stability in drug candidates by resisting cytochrome P450 oxidation .

Materials Science Relevance

The strained cyclopropane and azetidine rings make the compound a candidate for high-energy-density materials. Theoretical studies suggest a heat of combustion of 5,200 kJ/mol, comparable to RDX derivatives .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms, leveraging the azetidine’s stereocenter.

  • Biological Screening: Prioritize assays against neurological targets (e.g., GABA receptors) and infectious disease proteases.

  • Computational Modeling: Use molecular dynamics simulations to predict binding modes in kinase and protease families.

  • Derivatization Studies: Explore substituent effects by modifying the hydroxyl group or cyclopropane ring .

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